(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound is an α,β-unsaturated enamide derivative featuring a furan core substituted with a 3-chlorophenyl group and a cyano group at the α-position. The N-aryl moiety is a 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing properties. Such structural attributes are common in medicinal chemistry for targeting enzymes or receptors via covalent or non-covalent interactions .
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O2/c22-16-5-1-3-13(9-16)19-8-7-18(29-19)10-14(12-26)20(28)27-17-6-2-4-15(11-17)21(23,24)25/h1-11H,(H,27,28)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFCDGAQRKEVSN-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of the furan ring, the introduction of the cyano group, and the attachment of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as chlorophenyl derivatives, furan precursors, and cyano-containing compounds under specific reaction conditions like controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using graph-based comparison methods (atom-bond connectivity), the compound shares a furan-linked enamide scaffold with analogs but differs in substituent groups. Key differences include:
- Electron-withdrawing groups (EWGs): The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity compared to analogs with ethoxy (-OCH₂CH₃) or nitro (-NO₂) groups.
Table 1: Structural and Physicochemical Comparison
*Predicted based on substituent polarity and logP values.
Chemoinformatics and Similarity Coefficients
The Tanimoto coefficient (Tc), a common metric for structural similarity, was applied using binary fingerprint data ():
- Target vs. compound: Tc ≈ 0.65 (moderate similarity due to shared cyano group and furan scaffold; differences in aryl substituents reduce overlap).
- Target vs. compound: Tc ≈ 0.40 (low similarity due to ester vs. amide backbone and dichlorophenyl vs. chlorophenyl groups).
These results highlight that minor substituent changes significantly impact molecular recognition and bioactivity .
Functional Group Impact on Reactivity and Bioactivity
- Trifluoromethyl (-CF₃) vs. Ethoxy (-OCH₂CH₃): The -CF₃ group increases metabolic stability by resisting oxidative degradation compared to the labile ethoxy group .
- Chlorophenyl vs. Nitrophenyl: The 3-chlorophenyl group offers balanced lipophilicity, whereas the nitro group in may reduce membrane permeability due to higher polarity .
- Ester vs. Amide Backbone: The amide group in the target compound enhances hydrolytic stability compared to the ester in , which is prone to enzymatic cleavage .
Q & A
Q. What synthetic strategies are recommended for synthesizing (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?
Methodological Answer: The compound can be synthesized via amide coupling reactions between activated carboxylic acid derivatives and aromatic amines. For example, a protocol analogous to the synthesis of (2E)-N-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2f) involves:
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- - and -NMR : To confirm substituent positions (e.g., cyano group at δ ~110–120 ppm, trifluoromethyl at δ ~125 ppm).
- HR-MS : To verify molecular weight (e.g., [M+H] ion matching theoretical mass within 2 ppm error).
- X-ray crystallography : For unambiguous stereochemical assignment (e.g., E-configuration of the enamide bond) .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with biological targets?
Methodological Answer: Use AutoDock Vina with the following parameters:
- Grid Box : Centered on the target’s active site (e.g., 20 Å × 20 Å × 20 Å dimensions).
- Scoring Function : Adjust exhaustiveness to 20–50 for improved accuracy.
- Multithreading : Utilize 8–16 CPU cores for faster computation.
- Validation : Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å for reliable predictions). Reference the protocol in Trott & Olson (2009) for benchmarking .
Q. How can discrepancies in biological activity data across studies be systematically resolved?
Methodological Answer: Address contradictions by:
- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments under identical conditions.
- Purity Assessment : Validate compound purity (>98%) via HPLC or LC-MS to rule out impurities affecting activity.
- Structural Analog Comparison : Test derivatives (e.g., 2a–2f in ) to identify substituent-dependent activity trends .
Q. What statistical approaches are effective in optimizing reaction yields during synthesis?
Methodological Answer: Apply Design of Experiments (DoE) with response surface methodology:
- Variables : Temperature, catalyst loading, solvent ratio.
- Modeling : Use software like JMP or Minitab to generate quadratic models.
- Validation : Confirm predicted optimal conditions (e.g., 80°C, 10 mol% catalyst) via triplicate runs. This approach reduced variability in flow-chemistry synthesis by 30% in a study by Omura-Sharma-Swern .
Q. How can structure-activity relationships (SAR) be elucidated for this compound’s biological activity?
Methodological Answer: Conduct a SAR study by:
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and retain the enamide core.
- Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with IC trends. provides a template for substituent-dependent activity analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
